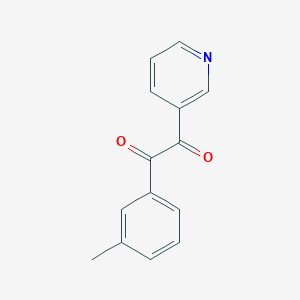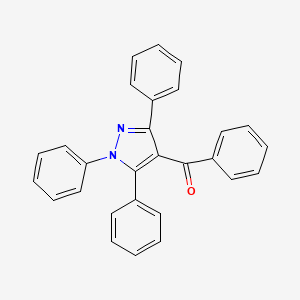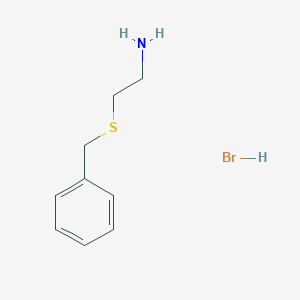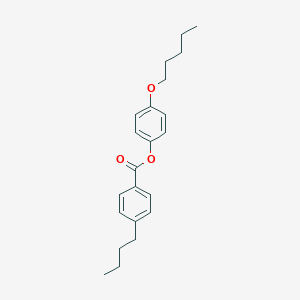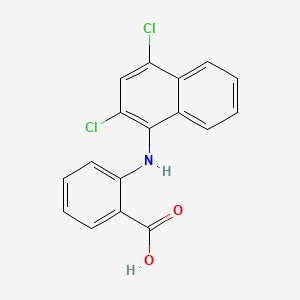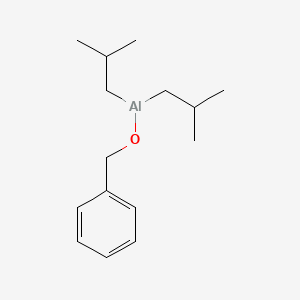
2H-Pyran-2-one, 6-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-methyl-3-phenyl- is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound features a six-membered ring containing one oxygen atom and a ketone group at the second position The presence of a methyl group at the sixth position and a phenyl group at the third position further characterizes its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-3-phenyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. For instance, the reaction of 2,4,6-trimethylpyrylium perchlorate with phenylmagnesium bromide or phenyllithium yields 6-methyl-3-phenyl-2H-pyran-2-one . Another method includes the use of multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-2-one, 6-methyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is prone to valence isomerization, where it can convert to its 1-oxatriene isomer through a reversible pericyclic oxa-6π-electrocyclization process .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- include organometallic reagents such as phenylmagnesium bromide and phenyllithium. Acidic or basic conditions are often employed to facilitate these reactions. For example, the reaction of pyrylium salts with organometallic compounds is typically carried out under acidic conditions .
Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- depend on the specific reaction conditions and reagents used. For instance, the reaction with phenylmagnesium bromide yields 6-methyl-3-phenyl-2H-pyran-2-one .
Applications De Recherche Scientifique
2H-Pyran-2-one, 6-methyl-3-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various organic compounds and heterocycles . In biology and medicine, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization and form reactive intermediates that can interact with biological molecules . The presence of electron-withdrawing substituents at specific positions on the ring can influence its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2H-Pyran-2-one, 6-methyl-3-phenyl- can be compared with other similar compounds such as 2H-Pyran-2-one, 4-methoxy-6-methyl- and 2H-Pyran-2-one, 6-pentyl- . These compounds share the same core structure but differ in the substituents attached to the ring. The unique combination of a methyl group at the sixth position and a phenyl group at the third position in 2H-Pyran-2-one, 6-methyl-3-phenyl- imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
53034-19-8 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
6-methyl-3-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
CTENEEIERHJDGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


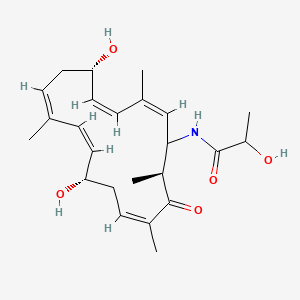
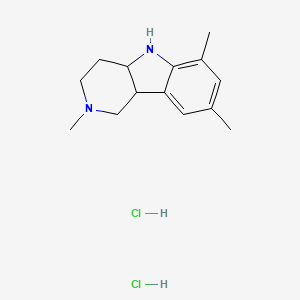
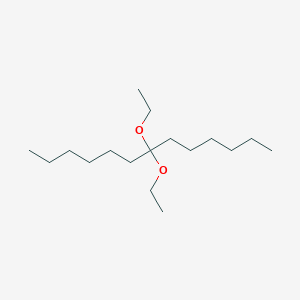
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
